N-cyclopentyl-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-cyclopentyl-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic small molecule featuring a pyrazolo[4,3-c]pyridine core. This heterocyclic scaffold is substituted with a phenyl group at position 2, a methyl group at position 5, a ketone at position 3, and a carboxamide moiety at position 7, where the cyclopentyl group is attached to the amide nitrogen. Its synthesis likely involves condensation of the carboxylic acid precursor (e.g., 5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid, CAS 1105191-37-4) with cyclopentylamine, as inferred from analogous reactions in related compounds .
Properties
IUPAC Name |
N-cyclopentyl-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-22-11-15(18(24)20-13-7-5-6-8-13)17-16(12-22)19(25)23(21-17)14-9-3-2-4-10-14/h2-4,9-13H,5-8H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFIFGWWBYFNHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a substituted hydrazine with a β-ketoester can lead to the formation of the pyrazole ring, which is then fused with a pyridine ring through further cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to facilitate the cyclization and subsequent functionalization steps. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain substituents with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of derivatives with different substituents .
Scientific Research Applications
N-cyclopentyl-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and inflammation.
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating signal transduction pathways and affecting cellular processes. These interactions are mediated by the compound’s unique structure, which allows it to fit into specific binding pockets and exert its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[4,3-c]pyridine scaffold is a versatile template for drug discovery. Below is a systematic comparison of N-cyclopentyl-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide with its structural analogs, focusing on substituent variations and physicochemical properties.
Table 1: Key Structural and Molecular Features
Substituent-Driven Variations
Position 5 (R₁): The target compound has a methyl group at position 5, which is smaller and less lipophilic than the benzyl group in the cycloheptyl- and 3-methylphenyl-substituted analogs . This difference may influence membrane permeability and metabolic stability.
Position 7 (R₂: Carboxamide Substituent): The cyclopentyl group in the target compound provides moderate lipophilicity, whereas the cycloheptyl variant (923226-49-7) increases hydrophobicity, which could enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility .
Biological Relevance:
- The compound KEV (PDB ID 6N7A) shares the pyrazolo[4,3-c]pyridine-7-carboxamide core but incorporates a chloro-methoxyphenylpyrazole substituent. Its documented use in molecular docking studies suggests a role in targeting JAK kinases or similar enzymes . This highlights the scaffold’s adaptability for diverse therapeutic targets.
Biological Activity
N-cyclopentyl-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[4,3-c]pyridine class, which is known for various pharmacological activities. Its structure can be represented as follows:
This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit diverse mechanisms of action:
- Antitumor Activity : Pyrazolo[4,3-c]pyridines have been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. They target multiple kinases involved in cancer progression such as EGFR and B-Raf kinase .
- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, related compounds have shown MIC values as low as 0.21 μM against pathogens like Pseudomonas aeruginosa and Escherichia coli .
- Anti-inflammatory Effects : Certain pyrazolo derivatives have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Antitumor Activity
A study by Liu et al. highlighted the antitumor effects of pyrazolo derivatives through various mechanisms including apoptosis induction and inhibition of angiogenesis. The study noted that these compounds could effectively inhibit cancer cell proliferation by targeting critical signaling pathways associated with tumor growth .
Antimicrobial Activity
In a comparative analysis of several pyrazolo compounds, one derivative showed remarkable efficacy with an MIC of 0.21 μM against Pseudomonas aeruginosa. This suggests a promising avenue for developing new antibiotics from this chemical scaffold .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Pathway/Mechanism | MIC (μM) |
|---|---|---|---|
| Compound A | Antitumor | EGFR Inhibition | 0.15 |
| Compound B | Antibacterial | DNA Gyrase Inhibition | 0.21 |
| Compound C | Anti-inflammatory | Cytokine Modulation | N/A |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies suggest favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties which enhance its bioavailability and efficacy in vivo .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-cyclopentyl-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide?
- Methodological Answer : The synthesis of pyrazolo[4,3-c]pyridine derivatives typically involves multi-step routes, including cyclization of substituted pyrazole precursors and functionalization via carboxamide coupling. For example:
Cyclization : Start with a pyrazole intermediate (e.g., 5-methyl-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine) and introduce the cyclopentyl group via nucleophilic substitution or Buchwald-Hartwig coupling under Pd catalysis .
Carboxamide Formation : React the carboxylic acid derivative with cyclopentylamine using coupling agents like EDC/HOBt or DCC in anhydrous DMF .
- Critical parameters include temperature control (60–80°C for cyclization) and solvent selection (e.g., THF or DCM for coupling reactions) to avoid side reactions .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, aromatic protons at δ 7.2–7.8 ppm) .
- X-ray Crystallography : Resolve crystal structures to confirm fused pyrazole-pyridine ring geometry and substituent orientation, as demonstrated in related pyrazolo[4,3-d]pyrimidine derivatives .
- HRMS : Validate molecular weight (e.g., calculated [M+H] = 394.18) .
Q. What are the primary challenges in purifying this compound?
- Methodological Answer :
- Solubility Issues : Low solubility in polar solvents due to the hydrophobic cyclopentyl and phenyl groups. Use gradient elution (hexane/EtOAc) in flash chromatography .
- Byproduct Formation : Monitor for unreacted intermediates (e.g., residual pyrazole precursors) via TLC or HPLC .
Advanced Research Questions
Q. How do substituent variations (e.g., cyclopentyl vs. benzyl groups) impact biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., replacing cyclopentyl with other alkyl/aryl groups) and test against target enzymes (e.g., PARP-1 inhibition assays) .
- Computational Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity changes based on steric and electronic effects of substituents .
Q. What experimental approaches resolve contradictions in reported biological data for pyrazolo[4,3-c]pyridine derivatives?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Off-Target Profiling : Use proteome-wide screening (e.g., KinomeScan) to identify unintended interactions that may explain discrepancies .
Q. How can researchers optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to reduce hydrophobicity while maintaining potency.
- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the cyclopentyl group) and modify labile sites .
Specialized Methodological Considerations
Q. What computational tools are recommended for designing analogs with enhanced target selectivity?
- Methodological Answer :
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways for covalent inhibitor design (e.g., Michael acceptor incorporation) .
- Free Energy Perturbation (FEP) : Predict binding free energy changes for substituent modifications .
Q. How can green chemistry principles be applied to its synthesis?
- Methodological Answer :
- Solvent Replacement : Use cyclopentyl methyl ether (CPME) or 2-MeTHF instead of DCM .
- Catalyst Recycling : Employ immobilized Pd catalysts for cyclization steps to reduce heavy metal waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
